2-[4-(dimethylamino)benzoyl]benzoic acid
Overview
Description
2-[4-(dimethylamino)benzoyl]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring. The compound has a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)benzoyl]benzoic acid typically involves the reaction of 4-(dimethylamino)benzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)benzoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[4-(dimethylamino)benzoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzoic acid: A closely related compound with similar chemical properties.
Diethylamino hydroxybenzoyl hexyl benzoate: Another aminobenzoic acid derivative with distinct applications in the cosmetic industry.
Uniqueness
2-[4-(dimethylamino)benzoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylamino group and benzoyl moiety contribute to its versatility in various chemical reactions and applications .
Properties
CAS No. |
21528-31-4 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[4-(dimethylamino)benzoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16(19)20/h3-10H,1-2H3,(H,19,20) |
InChI Key |
KAWOFQZCZFQCSH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
21528-31-4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.